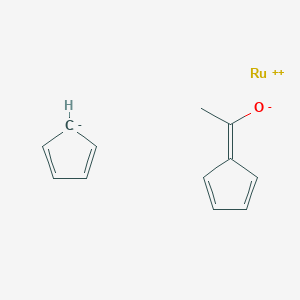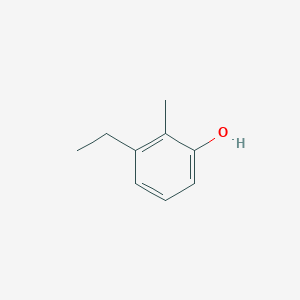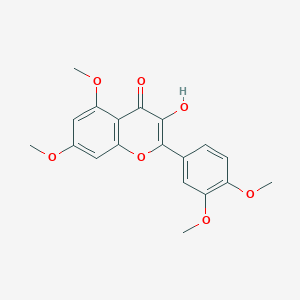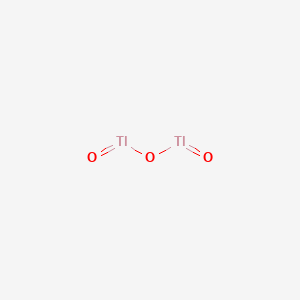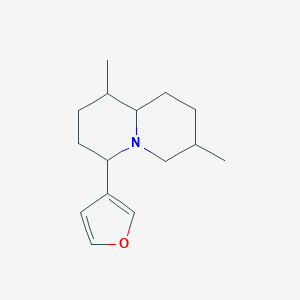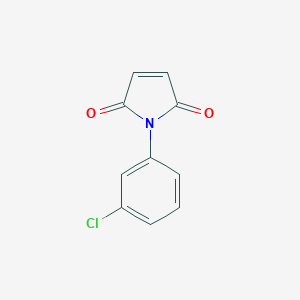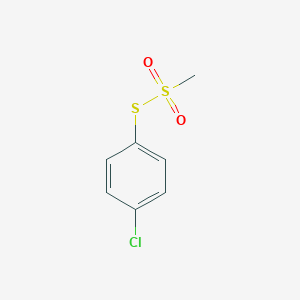
S-(4-Chlorophenyl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Chlorophenyl) methanesulfonothioate, also known as CMST, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonothioate family and is known for its unique chemical properties that make it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
S-(4-Chlorophenyl) methanesulfonothioate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of other compounds, such as sulfonamides, sulfonylureas, and sulfonic acids. S-(4-Chlorophenyl) methanesulfonothioate has also been used in the development of new drugs and as a tool for studying the mechanism of action of certain enzymes.
Mecanismo De Acción
S-(4-Chlorophenyl) methanesulfonothioate is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
The inhibition of acetylcholinesterase by S-(4-Chlorophenyl) methanesulfonothioate has been shown to have various biochemical and physiological effects. S-(4-Chlorophenyl) methanesulfonothioate has been shown to improve cognitive function, enhance memory, and improve learning ability in animal studies. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(4-Chlorophenyl) methanesulfonothioate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, S-(4-Chlorophenyl) methanesulfonothioate is highly toxic and must be handled with care. It can also be expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on S-(4-Chlorophenyl) methanesulfonothioate. One area of interest is the development of new drugs based on S-(4-Chlorophenyl) methanesulfonothioate and its derivatives. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of S-(4-Chlorophenyl) methanesulfonothioate and its potential therapeutic effects.
Conclusion
S-(4-Chlorophenyl) methanesulfonothioate is a synthetic compound that has gained attention in the scientific community due to its unique properties. It has been extensively used in scientific research as a reagent in the synthesis of other compounds, as a tool for studying the mechanism of action of certain enzymes, and in the development of new drugs. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of S-(4-Chlorophenyl) methanesulfonothioate and its derivatives.
Métodos De Síntesis
The synthesis of S-(4-Chlorophenyl) methanesulfonothioate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium methanethiolate. The reaction takes place in anhydrous conditions, and the product is purified by recrystallization. This method has been optimized to obtain high yields of pure S-(4-Chlorophenyl) methanesulfonothioate.
Propiedades
Número CAS |
1200-28-8 |
|---|---|
Nombre del producto |
S-(4-Chlorophenyl) methanesulfonothioate |
Fórmula molecular |
C7H7ClO2S2 |
Peso molecular |
222.7 g/mol |
Nombre IUPAC |
1-chloro-4-methylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clave InChI |
HRDUILPJXCHZPN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
SMILES canónico |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
Otros números CAS |
1200-28-8 |
Sinónimos |
S-(4-Chlorophenyl) methanesulfonothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
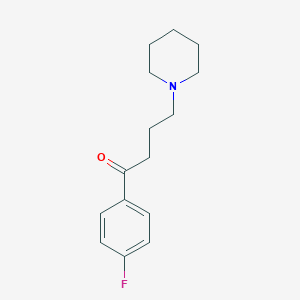
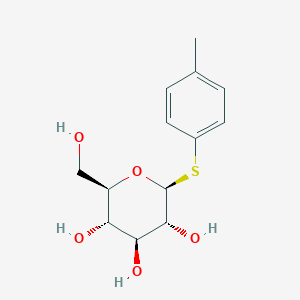
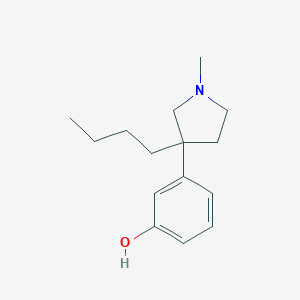
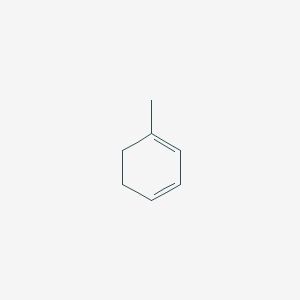
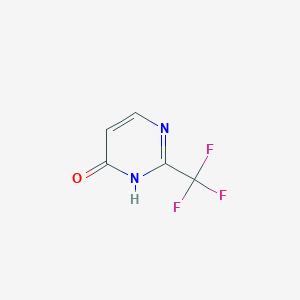
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
